molecular formula C12H15F2NO B15309796 1-(4-(Difluoromethoxy)phenyl)cyclopentan-1-amine CAS No. 1094218-31-1

1-(4-(Difluoromethoxy)phenyl)cyclopentan-1-amine

Cat. No.: B15309796
CAS No.: 1094218-31-1
M. Wt: 227.25 g/mol
InChI Key: SNMAPNCSJUDMOW-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethoxy)phenyl)cyclopentan-1-amine (CAS 1094218-31-1) is a high-purity organic compound offered with a guaranteed purity of 98% . This cyclopentanamine derivative features a molecular formula of C12H15F2NO and a molecular weight of 227.26 g/mol . Its structure is characterized by a cyclopentane ring substituted with an amine group and a 4-(difluoromethoxy)phenyl moiety, as represented by the Canonical SMILES: NC1(C2=CC=C(OC(F)F)C=C2)CCCC1 . Researchers can also identify the compound using InChIKey: SNMAPNCSJUDMOW-UHFFFAOYSA-N . The compound is intended for Research Use Only and is not for diagnostic or therapeutic uses in humans or animals. Safety and Handling: This substance requires careful handling. Safety data indicates it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended. Always refer to the Safety Data Sheet (SDS) before use .

Properties

CAS No.

1094218-31-1

Molecular Formula

C12H15F2NO

Molecular Weight

227.25 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]cyclopentan-1-amine

InChI

InChI=1S/C12H15F2NO/c13-11(14)16-10-5-3-9(4-6-10)12(15)7-1-2-8-12/h3-6,11H,1-2,7-8,15H2

InChI Key

SNMAPNCSJUDMOW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)OC(F)F)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-(Difluoromethoxy)phenyl)cyclopentan-1-amine typically involves several steps. One common method includes the reaction of 4-(difluoromethoxy)benzaldehyde with cyclopentanone in the presence of a reducing agent to form the intermediate compound. This intermediate is then subjected to reductive amination to introduce the amine group, resulting in the final product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

1-(4-(Difluoromethoxy)phenyl)cyclopentan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-(Difluoromethoxy)phenyl)cyclopentan-1-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethoxy)phenyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their molecular characteristics, and distinctions:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent/Ring Variation Key Features
1-(4-(Difluoromethoxy)phenyl)cyclopentan-1-amine C12H14F2NO 225.24 Cyclopentane ring, -OCF2H Rigid cyclopentane core; electron-withdrawing difluoromethoxy group
1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine C11H12F2NO 211.21 Cyclobutane ring, -OCF2H Smaller ring size; increased ring strain; reduced steric hindrance
1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine C12H14F3N 229.24 -CF3 substituent Stronger electron-withdrawing effect; higher lipophilicity
1-(2,6-Difluorophenyl)cyclopentan-1-amine C11H12F2N 199.22 Ortho/para-F substitution Steric hindrance from ortho-F; altered binding interactions
1-(4-Isopropylphenyl)cyclopentan-1-amine C14H21N 203.32 -CH(CH3)2 substituent Electron-donating alkyl group; increased hydrophobicity
1-[4-(Difluoromethoxy)phenyl]ethan-1-amine C9H11F2NO 187.19 Linear ethanamine chain Flexible backbone; reduced conformational rigidity

Key Comparative Findings

Electronic and Steric Effects
  • Difluoromethoxy (-OCF2H) vs. This may enhance membrane permeability in biological systems but could reduce solubility .
  • Cyclopentane vs. Cyclobutane Rings:
    The cyclopentane analog (225.24 g/mol) offers reduced ring strain and improved thermodynamic stability relative to the cyclobutane variant (211.21 g/mol). The latter’s smaller ring may confer higher reactivity in synthetic modifications .
Substituent Position and Bioactivity
  • This contrasts with the para-difluoromethoxy compound, which maintains a linear geometry for optimal target engagement .
  • Alkyl vs. Fluorinated Substituents:
    The isopropyl-substituted analog (203.32 g/mol) demonstrates increased hydrophobicity, favoring interactions with lipophilic environments. However, it lacks the polarizability of fluorinated groups, which are critical for dipole-dipole interactions in drug-receptor binding .
Backbone Flexibility
  • Cyclopentane vs. Cyclopentane-containing analogs are preferred in drug design for pre-organizing pharmacophores into bioactive conformations .

Q & A

Q. What are the optimal synthetic routes for 1-(4-(Difluoromethoxy)phenyl)cyclopentan-1-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclopropanation or cyclopentane ring formation followed by functional group introduction. For example:

  • Cyclopentane Formation : A cyclopentane precursor is reacted with 4-(difluoromethoxy)phenyl groups via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Amine Introduction : Reductive amination or Gabriel synthesis is commonly used to introduce the amine group. Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield. Polar aprotic solvents like DMF at 60–80°C improve cyclization efficiency .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures is recommended for ≥95% purity .

Q. How can structural characterization of this compound be validated using spectroscopic methods?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR confirm the cyclopentane ring (δ 1.5–2.5 ppm for cyclopentane protons) and difluoromethoxy group (δ 4.3–4.7 ppm for OCHF2_2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 255.15 (C12_{12}H14_{14}F2_2NO+^+) .
  • X-ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of substituents .

Q. What preliminary biological screening models are suitable for assessing its bioactivity?

  • In Vitro Receptor Binding Assays : Screen for affinity at serotonin (5-HT1A/2A_{1A/2A}), dopamine (D2_2), or adrenergic receptors due to structural similarities to known neuromodulators .
  • Enzyme Inhibition Studies : Test against monoamine oxidases (MAO-A/B) using fluorometric assays .
  • Cell Viability Assays : Evaluate cytotoxicity in HEK-293 or SH-SY5Y cell lines at concentrations ≤100 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

  • Substituent Modulation : Replace difluoromethoxy with methoxy or trifluoromethoxy to assess electronic effects on receptor binding .
  • Ring Size Variation : Compare cyclopentane vs. cyclohexane analogs to determine steric influence on target engagement .
  • Stereochemical Impact : Synthesize enantiomers and evaluate potency differences (e.g., (R)- vs. (S)-configurations) using chiral HPLC .
Modification Biological Activity (IC50_{50}) Receptor Selectivity
Difluoromethoxy (Parent)5-HT1A_{1A}: 12 nMHigh for 5-HT1A_{1A}
Trifluoromethoxy5-HT1A_{1A}: 8 nMReduced selectivity
Methoxy5-HT1A_{1A}: 25 nMMAO-B inhibition dominant

Q. What computational strategies predict its binding modes with neurological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with 5-HT1A_{1A} (PDB ID: 7EKG). The difluoromethoxy group forms hydrophobic contacts with Leu228 and Ser159 .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns; RMSD <2 Å indicates stable ligand-receptor complexes .
  • QSAR Modeling : Develop regression models correlating logP and polar surface area (PSA) with blood-brain barrier permeability .

Q. How can contradictory data in pharmacological studies be resolved (e.g., conflicting IC50_{50} values)?

  • Assay Standardization : Validate protocols using positive controls (e.g., clozapine for 5-HT2A_{2A}) .
  • Metabolic Stability Testing : Use liver microsomes to assess if metabolite interference skews results .
  • Cross-Laboratory Replication : Collaborate with independent labs to confirm reproducibility .

Methodological Considerations

Q. What analytical workflows ensure purity and stability during storage?

  • Stability Testing : Store at -20°C under argon; monitor degradation via HPLC every 3 months. Degradation products (e.g., oxidized amine) appear as minor peaks at Rt_t 6.2 min .
  • Forced Degradation Studies : Expose to UV light (254 nm) and acidic/basic conditions (pH 2–12) to identify vulnerable functional groups .

Q. What in vivo models are appropriate for evaluating neuropharmacological effects?

  • Rodent Behavioral Assays : Tail suspension test (antidepressant activity) and elevated plus maze (anxiolytic effects) .
  • Dose Optimization : Administer 10–50 mg/kg intraperitoneally; measure plasma half-life (t1/2_{1/2} ≈ 3.5 hours) .

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